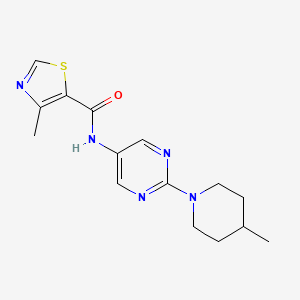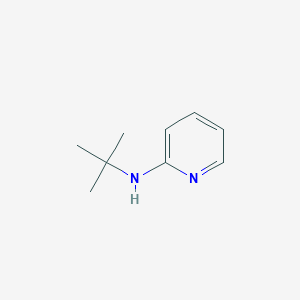
N-tert-butylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butylpyridin-2-amine is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, where the amino group is substituted with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butylpyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method .
Another method involves the use of tert-butyl nitrite as a carbon source. This approach allows for the synthesis of N-tert-butyl amides under mild conditions without the need for heat, metal, or acid catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of catalysts like Cu(OTf)2 and tert-butyl nitrite can be scaled up for industrial production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the tert-butyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction can produce various amine derivatives .
Scientific Research Applications
N-tert-butylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly antifungal agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells .
Comparison with Similar Compounds
N-tert-butylpyridin-2-amine can be compared with other similar compounds, such as:
2-tert-butylaminopyridine: Similar in structure but with different functional groups.
N-tert-butoxycarbonylamino pyridine: Used in similar applications but with distinct chemical properties.
These compounds share some similarities in their chemical behavior and applications but differ in their specific uses and effectiveness in various contexts.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural properties and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3,(H,10,11) |
InChI Key |
QPGXCNHXRQZIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)
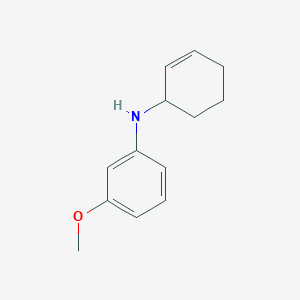
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)

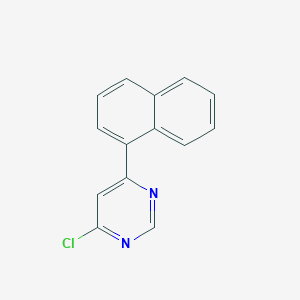
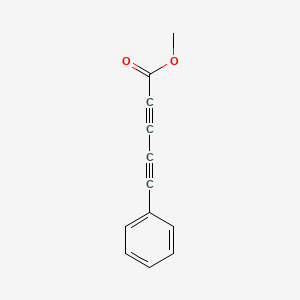
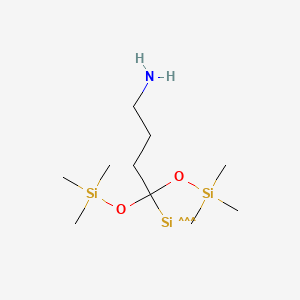
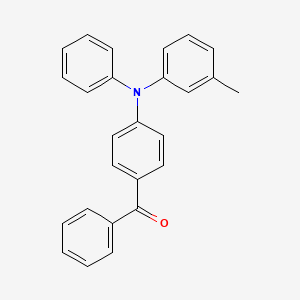
![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
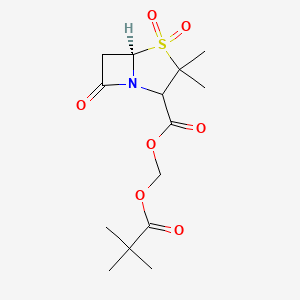
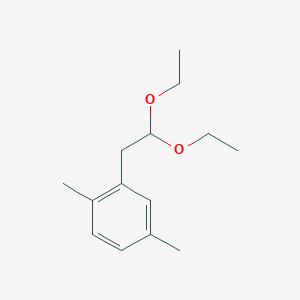
![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
